molecular formula C6H5Cl2OP B1677675 Phenylphosphonic dichloride CAS No. 824-72-6

Phenylphosphonic dichloride

Cat. No. B1677675
CAS RN: 824-72-6
M. Wt: 194.98 g/mol
InChI Key: IBDMRHDXAQZJAP-UHFFFAOYSA-N
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Description

Phenylphosphonic dichloride is an organophosphorus compound used in the preparation of 2-phenyl-[1,3,2]dioxaphosphepane-2-oxide . It is also known by other names such as Benzenephosphonic dichloride, Benzenephosphonyl chloride, Dichlorophenylphosphine oxide, Phenyldichlorophosphine oxide, Phenylphosphonic acid dichloride, Phenylphosphonodichloridic acid, Phenylphosphonyl dichloride, and Benzenephosphorus oxydichloride .


Synthesis Analysis

Phenylphosphonic dichloride can be prepared by the Friedel-Craft reaction between phosphorus trichloride and benzene in the presence of anhydrous aluminum chloride as a catalyst . It has been used in the synthesis of PBPP (3,9-diphenyl-3,9-dioxa-2,4,8,10-tetraoxa-3,9-diphosphaspiro-5,5-undecane), another organo-phosphorus flame retardant .


Molecular Structure Analysis

The molecular formula of Phenylphosphonic dichloride is C6H5Cl2OP . The molecular weight is 194.983 . The IUPAC Standard InChI is InChI=1S/C6H5Cl2OP/c7-10(8,9)6-4-2-1-3-5-6/h1-5H .


Chemical Reactions Analysis

Phenylphosphonic dichloride is used as an effective reagent for the chlorinative dehydration of some heterocycles . It reacts with perfluoroalkyl Grignards to produce bis(perfluoroalkyl)phenyl phosphine oxides, which are readily hydrolysed to perfluoroalkyl(phenyl)phosphinic acids .


Physical And Chemical Properties Analysis

Phenylphosphonic dichloride is a colorless to light yellow liquid . It has a refractive index of n20/D 1.559 (lit.), a boiling point of 258 °C (lit.), a melting point of 3 °C (lit.), and a density of 1.375 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Polymer Synthesis and Fuel Cell Applications : Phenylphosphonic dichloride is used in the synthesis of phenylphosphonic acid functionalized poly[aryloxyphosphazenes]. These polymers are candidates for use as proton-conducting membranes in fuel cells (Allcock, Hofmann, Ambler, & Morford, 2002).

  • Material Science and Hybrid Materials : It's involved in the preparation of titanium oxo-alkoxo-phosphonate and titania-based hybrid materials, which are useful in material science for their bonding properties (Lafond et al., 2003).

  • Optimization in Interfacial Polycondensation : Phenylphosphonic dichloride reacts with cyclohexylidenebisphenol in gas-liquid interfacial polycondensation. This process is optimized using the design of experiments (DoE) method (Iliescu et al., 2010).

  • Catalysis and Organic Synthesis : It is used in the synthesis of α-aminophosphonates, acting as a catalyst under solvent-free conditions (Bedolla-Medrano, Hernández-Fernández, & Ordóñez, 2014).

  • Phosphonate-based Flame-retardant Epoxy Resins : A phenylphosphonate-based flame-retardant epoxy resin was prepared from phenylphosphonic dichloride and used in nanocomposites showing enhanced thermal and flame-retardant properties (Gu et al., 2017).

  • Environmental Applications : It has been used in the synthesis of cross-linked polymers for capturing toxic metal ions and organic contaminants from aqueous solutions (Saleh, Rachman, & Ali, 2017).

  • Synthesis of Bisphosphonates : Phenylphosphonic dichloride is instrumental in synthesizing bisphosphonates and their metal complexes, which have applications in various chemical processes (Jokiniemi et al., 2009).

Safety And Hazards

Phenylphosphonic dichloride is considered hazardous. It may be corrosive to metals, harmful if swallowed, and causes severe skin burns and eye damage. It may also cause respiratory irritation . Contact with water liberates toxic gas and it reacts violently with water .

Future Directions

While specific future directions for Phenylphosphonic dichloride are not mentioned in the search results, its use in the synthesis of other organophosphorus compounds and its flame-retardant properties suggest potential applications in materials science and industrial chemistry .

properties

IUPAC Name

dichlorophosphorylbenzene
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InChI

InChI=1S/C6H5Cl2OP/c7-10(8,9)6-4-2-1-3-5-6/h1-5H
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InChI Key

IBDMRHDXAQZJAP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)P(=O)(Cl)Cl
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Molecular Formula

C6H5Cl2PO, C6H5Cl2OP
Record name BENZENE PHOSPHORUS OXYDICHLORIDE
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DSSTOX Substance ID

DTXSID5044732
Record name Phenylphosphonic dichloride
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Molecular Weight

194.98 g/mol
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Physical Description

Benzene phosphorus oxydichloride appears as a colorless reactive liquid. Severely irritates skin, eyes, and mucous membranes., Liquid, Colorless to yellow liquid; [Alfa Aesar MSDS]
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Product Name

Phenylphosphonic dichloride

CAS RN

824-72-6
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Synthesis routes and methods

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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